(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid
Descripción
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a chiral center (S-configuration), an Fmoc-protected amine, and a 2,3-dichlorophenyl substituent. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis . The dichlorophenyl moiety may enhance lipophilicity, influencing peptide interactions with biological targets.
Propiedades
IUPAC Name |
(3S)-3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKUGQWZXNAMM-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a chiral compound notable for its structural complexity and potential biological applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dichlorophenyl moiety, which contribute to its unique reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C25H23Cl2NO4
- Molecular Weight : 463.36 g/mol
- IUPAC Name : (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid
The Fmoc group is commonly used in peptide synthesis to protect amino groups, allowing for selective reactions at other functional sites. The dichlorophenyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. Its mechanism of action can be attributed to several factors:
- Enzyme Interactions : The compound can interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Substrate Specificity : The presence of the Fmoc group allows for selective coupling reactions, facilitating the synthesis of biologically active peptides that may exhibit significant pharmacological effects.
Biological Assays and Studies
Research has shown that compounds with similar structures often exhibit various biological activities. In vitro studies typically assess the efficacy of synthesized peptides against specific biological targets. Key findings include:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of related compounds, it was found that specific derivatives exhibited significant inhibition against Staphylococcus aureus. The mechanism was attributed to the ability of the compounds to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of Fmoc-protected amino acids, revealing that certain derivatives could induce apoptosis in human cancer cell lines. The study highlighted the importance of the structural features in determining biological activity.
Research Applications
The compound has several applications across different fields:
- Medicinal Chemistry : As a precursor for synthesizing peptide-based drugs targeting various diseases.
- Biochemical Research : Utilized in studies investigating enzyme-substrate interactions and protein folding.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid. Potential areas for exploration include:
- Detailed Pharmacokinetics : Understanding how the compound behaves in biological systems.
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure affect biological activity.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The compound’s properties are best understood through comparison with structurally related Fmoc-protected amino acids. Key analogs include:
Key Differences and Implications
Halogenated substituents (e.g., 6-chloroindole , 4-fluorobenzyl ) may enhance binding affinity to hydrophobic targets but raise toxicity concerns.
Synthetic Utility :
- The o-tolyl derivative (99.76% purity) is widely used due to its high stability and compatibility with standard Fmoc-based protocols .
- Heterocyclic variants (e.g., thiophen-3-yl , furan-2-yl ) introduce electronic diversity, useful for modulating peptide conformation.
Toxicity and Safety :
Spectroscopic and Analytical Data
Q & A
Basic: What are the critical safety precautions for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols form .
- Ventilation: Use fume hoods to minimize inhalation risks due to respiratory irritancy (H335) .
- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid inhaling vapors or dust .
- Storage: Store at 2–8°C in a dry, inert atmosphere to prevent degradation .
Basic: How is the Fmoc group utilized in synthesizing this compound?
Answer:
The Fmoc (fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS). Key steps include:
- Deprotection: Use 20% piperidine in DMF to cleave the Fmoc group while retaining the peptide backbone .
- Coupling: Activate the carboxylic acid with reagents like HBTU/DIPEA for amide bond formation. Optimize stoichiometry (1.2–1.5 equiv. of amino acid) to minimize side reactions .
Advanced: What strategies improve coupling efficiency during synthesis?
Answer:
- Reagent Selection: Use coupling agents like HATU or DIC/Oxyma for sterically hindered residues .
- Solvent Optimization: Anhydrous DMF or DCM enhances solubility and reaction kinetics.
- Temperature Control: Maintain 0–4°C during activation to reduce racemization .
- Monitoring: Employ Kaiser tests or HPLC to confirm completion before deprotection .
Advanced: How to address low yields during final purification?
Answer:
- Chromatography: Use reverse-phase HPLC with gradients (e.g., 10–90% acetonitrile in 0.1% TFA) or silica gel columns (hexane/EtOAc) .
- Solvent Systems: For dichlorophenyl derivatives, optimize polarity with CHCl₃/MeOH (9:1) to resolve byproducts .
- Crystallization: Recrystallize from EtOH/H₂O to improve purity .
Basic: What storage conditions preserve the compound’s stability?
Answer:
- Temperature: Store at 2–8°C in amber vials to prevent light-induced degradation .
- Atmosphere: Use argon or nitrogen to minimize oxidation of the Fmoc group .
- Moisture Control: Desiccate with silica gel to avoid hydrolysis of the carbonate linkage .
Advanced: How to resolve discrepancies in reported toxicity data?
Answer:
- Literature Review: Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Key Organics) to identify consensus hazards (e.g., H302, H315) .
- In-House Testing: Perform acute toxicity assays (e.g., LD50 in rodents) and cytotoxicity screens (e.g., MTT assays on HEK293 cells) .
Basic: Which analytical methods confirm identity and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify Fmoc (δ 7.2–7.8 ppm) and dichlorophenyl (δ 6.8–7.4 ppm) protons .
- HPLC: Use C18 columns (220 nm UV detection) with ≥95% purity thresholds .
- Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = calculated 490.2 g/mol) .
Advanced: How to modify the compound for bioactivity studies?
Answer:
- Functionalization: Introduce fluorophores via the carboxylic acid (e.g., EDC/NHS coupling) .
- SAR Studies: Replace 2,3-dichlorophenyl with bromo/iodo analogs to probe halogen bonding effects .
- Prodrug Design: Esterify the carboxylic acid to enhance membrane permeability .
Basic: What contaminants arise during synthesis, and how are they mitigated?
Answer:
- Common Byproducts: Unreacted Fmoc-amino acid, dipeptide impurities, or racemized products.
- Mitigation: Optimize coupling time (1–2 hr), use fresh coupling reagents, and monitor by TLC .
Advanced: How does the 2,3-dichlorophenyl group influence reactivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
